molecular formula C11H9NO2 B11905865 4-Methylisoquinoline-6-carboxylic acid

4-Methylisoquinoline-6-carboxylic acid

Cat. No.: B11905865
M. Wt: 187.19 g/mol
InChI Key: BYZYLSCPVGOXNL-UHFFFAOYSA-N
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Description

4-Methylisoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their stability and aromaticity, which make them valuable in various chemical and pharmaceutical applications. This compound features a carboxylic acid group at the 6th position and a methyl group at the 4th position of the isoquinoline ring, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of substituted anilines with β-ketoesters, followed by oxidation. For instance, aniline derivatives can react with β-ketoesters to form Schiff bases, which then cyclize under acidic conditions to yield isoquinoline derivatives .

Industrial Production Methods: Industrial production often employs the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This method is advantageous due to its high yield and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methylisoquinoline-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisoquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

  • Quinoline-4-carboxylic acid
  • 6-Methoxyquinoline-4-carboxylic acid
  • Isoquinoline-4-carboxylic acid

Comparison: 4-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination enhances its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in chemical reactions .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

4-methylisoquinoline-6-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-12-6-9-3-2-8(11(13)14)4-10(7)9/h2-6H,1H3,(H,13,14)

InChI Key

BYZYLSCPVGOXNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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